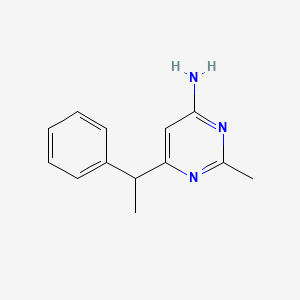

2-Methyl-6-(1-phenylethyl)pyrimidin-4-amine

Description

Properties

Molecular Formula |

C13H15N3 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

2-methyl-6-(1-phenylethyl)pyrimidin-4-amine |

InChI |

InChI=1S/C13H15N3/c1-9(11-6-4-3-5-7-11)12-8-13(14)16-10(2)15-12/h3-9H,1-2H3,(H2,14,15,16) |

InChI Key |

BJWMHRKXYKRZQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway:

- Step 1: Synthesis of 2,4-diaminopyrimidine derivatives via condensation of urea derivatives with β-dicarbonyl compounds under acidic or basic conditions.

- Step 2: Alkylation at position 4 with phenylethyl halides (e.g., phenylethyl bromide) using nucleophilic substitution in the presence of bases like potassium carbonate or sodium hydride.

- Step 3: Methylation at position 2 or 4 using methyl iodide or dimethyl sulfate to introduce the methyl group.

Optimization Factors:

- Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances nucleophilic substitution efficiency.

- Elevated temperatures (80–120°C) improve reaction rates.

Research Data:

- The synthesis of pyrimidine derivatives via this route is supported by the literature on heterocyclic synthesis, with spectral verification confirming the substitution pattern (e.g., NMR, HRMS).

Condensation of 2-Amino-4,6-dichloropyrimidine with Phenylethylamine

This method is particularly effective for introducing the phenylethyl group at the 6-position:

Reaction Pathway:

- Step 1: Nucleophilic aromatic substitution of 2,4-dichloropyrimidine with phenylethylamine at the 6-position, facilitated by base (e.g., potassium carbonate) in a polar aprotic solvent (DMF or DMSO).

- Step 2: Methylation at the 4-amino group using methyl iodide or dimethyl sulfate, producing the amino-methylated pyrimidine.

Reaction Conditions:

- Temperature: 80–120°C

- Solvent: DMF or DMSO

- Reaction time: 4–12 hours

Outcome:

- Selective substitution yields the target compound with high purity, confirmed through spectral analysis.

Solvent-Free and Microwave-Assisted Synthesis

Recent advances have incorporated solvent-free techniques and microwave irradiation to accelerate synthesis, improve yields, and reduce environmental impact.

Methodology:

- Procedure:

- Mix precursor heterocycles with reagents in stoichiometric amounts.

- Subject to microwave irradiation at 100–150°C for short durations (10–30 minutes).

- Purify via recrystallization or chromatography.

Advantages:

- Reduced reaction times

- Enhanced yields and selectivity

- Environmentally benign process

Supporting Data:

- As per recent reports, such as those in the RSC Advances, this approach has been successfully applied to pyrimidine derivatives with yields exceeding 80%.

Summary of Key Reaction Parameters and Data

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(1-phenylethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

2-Methyl-6-(1-phenylethyl)pyrimidin-4-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Biology: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(1-phenylethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to influence cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their properties, and biological activities:

Key Comparative Insights

Physical and Chemical Properties

- Melting Points : Pyrrolopyrimidines (200–267°C) exhibit higher thermal stability than pyrimidines, likely due to rigid fused-ring systems .

- Stereochemistry : Chiral 1-phenylethyl derivatives (e.g., compound 45, [α]D = -273.7) show stereospecific activity, emphasizing the need for enantiopure synthesis .

Biological Activity

2-Methyl-6-(1-phenylethyl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 2-Methyl-6-(1-phenylethyl)pyrimidin-4-amine features a pyrimidine ring substituted with a methyl group at position 2 and a phenylethyl group at position 6. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine core followed by selective substitutions to introduce the desired functional groups.

Antitumor Activity

Research has indicated that compounds within the pyrimidine class, including 2-Methyl-6-(1-phenylethyl)pyrimidin-4-amine, exhibit significant antitumor properties. For instance, studies have shown that related pyrimidine derivatives can inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFR-β, which are crucial in tumor angiogenesis and growth. The compound's structural modifications can enhance its potency against these targets.

Table 1: Inhibitory Activity of Pyrimidine Derivatives

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | VEGFR-2 | 50 | |

| Compound B | PDGFR-β | 30 | |

| 2-Methyl-6-(1-phenylethyl)pyrimidin-4-amine | TBD | TBD | Current Study |

Antimicrobial Activity

In addition to its antitumor effects, 2-Methyl-6-(1-phenylethyl)pyrimidin-4-amine has shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, particularly against resistant strains.

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound C | E. coli | 8 | |

| Compound D | S. aureus | 4 | |

| 2-Methyl-6-(1-phenylethyl)pyrimidin-4-amine | TBD | TBD | Current Study |

Structure-Activity Relationships (SAR)

The biological activity of 2-Methyl-6-(1-phenylethyl)pyrimidin-4-amine is influenced by its structural components. Modifications at key positions on the pyrimidine ring can lead to enhanced selectivity and potency against specific targets.

Key Findings:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl ring can significantly alter the compound's binding affinity to target proteins.

- Positioning of Functional Groups : Variations in the positioning of the methyl group or the phenylethyl substituent can affect both solubility and bioavailability.

Case Study 1: Cancer Cell Lines

In a study evaluating the efficacy of various pyrimidine derivatives on cancer cell lines, 2-Methyl-6-(1-phenylethyl)pyrimidin-4-amine demonstrated cytotoxic effects comparable to established chemotherapeutics. The study utilized MTT assays to measure cell viability across multiple cancer types.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The results indicated that modifications to the amine side chain enhanced antimicrobial activity, suggesting potential for development into a therapeutic agent for resistant infections.

Q & A

Q. What are the optimized synthetic routes for 2-Methyl-6-(1-phenylethyl)pyrimidin-4-amine, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The synthesis of pyrimidine derivatives like 2-Methyl-6-(1-phenylethyl)pyrimidin-4-amine often involves palladium-catalyzed cross-coupling reactions (e.g., Heck coupling) or nucleophilic substitution. Key parameters include:

- Catalyst selection : Bis(tri-tert-butylphosphine)palladium(0) enhances coupling efficiency for brominated precursors .

- Solvent/base optimization : N,N-Dimethylacetamide (DMA) with N,N-dicyclohexylmethylamine as a base improves reaction rates .

- Additives : Tetrabutylammonium chloride (TBACl) increases solubility of aryl halides, boosting conversion rates .

- Purification : Silica gel column chromatography (ethyl acetate/hexane gradients) or crystallization (e.g., acetonitrile) ensures high purity (>99% by HPLC) .

Q. How can spectroscopic and chromatographic techniques be systematically applied to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR chemical shifts to confirm substitution patterns. For example, pyrimidine ring protons typically resonate at δ 8.2–8.5 ppm, while the 1-phenylethyl group shows aromatic protons at δ 7.2–7.5 ppm and a chiral center splitting (e.g., δ 1.5–1.7 ppm for CH) .

- IR Spectroscopy : Identify NH stretching (~3300 cm) and pyrimidine ring vibrations (1600–1450 cm) .

- HPLC : Use reverse-phase C18 columns (MeCN/HO with 0.1% TFA) to assess purity. Retention times (e.g., 19–20 min) and UV absorption (λ = 254 nm) are critical .

Q. What crystallographic methods are suitable for determining the absolute configuration of chiral derivatives?

Methodological Answer:

- X-ray diffraction (XRD) : Single-crystal XRD with SHELX software (e.g., SHELXL for refinement) resolves bond lengths/angles and confirms stereochemistry. For example, C–C bond lengths in pyrimidine rings average 1.38 Å .

- Vibrational Circular Dichroism (VCD) : Combined with ab initio calculations (e.g., Hartree–Fock), VCD distinguishes enantiomers by analyzing NH and CH vibrational modes .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across different assays?

Methodological Answer:

- Assay standardization : Control variables like cell line specificity (e.g., EGFR-mutant vs. wild-type) and incubation time. For instance, thienopyrimidine derivatives show nanomolar IC in EGFR but reduced activity in EGFR .

- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) that may explain discrepancies between in vitro and in vivo results .

- Solubility adjustments : Replace lipophilic groups (e.g., trifluoromethoxy) with polar moieties (e.g., carbamoyl) to improve bioavailability in aqueous assays .

Q. What computational strategies guide the design of derivatives with enhanced EGFR inhibition?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with EGFR’s ATP-binding pocket. Prioritize derivatives with hydrogen bonds to Met793 and hydrophobic contacts with Leu788 .

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups at C6) with inhibitory potency. For example, 2-methoxyphenyl groups enhance selectivity due to steric complementarity .

- MD simulations : Assess binding stability over 100-ns trajectories; derivatives with <2 Å RMSD fluctuations retain inhibitory activity .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

Methodological Answer:

- Chiral resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) and isopropanol/hexane eluents. Monitor optical rotation (e.g., [α] = −273.7° for R-enantiomers) .

- Stereochemical analysis : Compare experimental VCD spectra with DFT-calculated spectra for absolute configuration assignment. Key bands include NH out-of-plane bends (∼700 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.